3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound features a benzamide core substituted with 3,4-diethoxy groups and a tetrahydroquinoline scaffold modified at the 7-position with an N-linked thiophene-2-carbonyl moiety. The diethoxy groups likely enhance lipophilicity and metabolic stability, while the thiophene heterocycle may facilitate π-π interactions in biological targets. Though explicit pharmacological data for this compound is unavailable in the provided evidence, its structural framework aligns with derivatives investigated for kinase modulation (e.g., mTOR inhibitors) .
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-30-21-12-10-18(15-22(21)31-4-2)24(28)26-19-11-9-17-7-5-13-27(20(17)16-19)25(29)23-8-6-14-32-23/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVJWAPAOPCAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on molecular formula (C₂₄H₂₇N₃O₄S).
Structure-Activity Relationship (SAR) Insights
Benzamide Substitutions :
- Electron-Donating Groups (e.g., 3,4-Diethoxy) : These may improve metabolic stability by reducing oxidative degradation. However, increased lipophilicity could affect solubility .
- Electron-Withdrawing Groups (e.g., CF₃ in 10e) : Enhance binding to electron-deficient pockets in targets like kinases. The trifluoromethyl groups in 10e are associated with mTOR inhibition .
- Halogenated Derivatives (e.g., 2-chloro-6-fluoro) : Improve membrane permeability and target affinity via halogen bonding .
Tetrahydroquinoline N-Substituents: Thiophene-2-carbonyl: Promotes π-π stacking in hydrophobic binding pockets. Retained in both the target compound and CAS 1005294-21-2 . Morpholine/Piperidine (e.g., 10e–10g): Introduce hydrogen-bonding capacity and solubility, critical for kinase inhibitor pharmacodynamics . Furan vs. Thiophene: Furan’s reduced aromaticity may decrease binding potency compared to thiophene but improve aqueous solubility .
Steric and Lipophilic Effects :
- Bulky groups (e.g., tert-butyl in ) may hinder binding to compact active sites but enhance selectivity for larger pockets.
- Aliphatic chains (e.g., isobutyryl in ) reduce aromatic interactions but increase conformational flexibility.
Implications for Drug Development
Key considerations for further study include:
- Synthetic Accessibility: Modifications at the benzamide and tetrahydroquinoline positions are well-established, as evidenced by diverse analogs .
- ADME Properties : The diethoxy-thiophene combination may necessitate formulation adjustments to mitigate low solubility.
- Target Specificity : Thiophene-containing analogs (e.g., CAS 1005294-21-2 ) could guide selectivity studies against off-target kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
